Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, and a chlorophenyl group, which adds to its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate can be achieved through various methods. One efficient approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations . The reaction conditions typically involve the use of photoredox catalysts and blue LED irradiation to achieve high yields and selectivity .
Chemical Reactions Analysis
Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidants, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or alkanes. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, leading to the formation of various derivatives .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it serves as a valuable building block for the synthesis of bioactive compounds . Its unique bicyclic structure and chemical reactivity make it an attractive target for drug development. Additionally, it is used in organic synthesis as a chiral building block due to its ability to form enantioenriched products . The compound’s potential biological activities, such as anti-cancer and anti-psychotic properties, are also being explored .
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity . The chlorophenyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity . These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate can be compared to other similar compounds, such as other bicyclo[2.1.1]hexane derivatives. These compounds share the same bicyclic core but differ in their substituents, leading to variations in their chemical reactivity and biological activity . For example, compounds with different substituents on the bicyclic core may exhibit different pharmacokinetic properties or binding affinities . The unique combination of the bicyclo[2.1.1]hexane core and the chlorophenyl group in this compound distinguishes it from other derivatives and contributes to its specific chemical and biological properties .
Properties
Molecular Formula |
C13H13ClO3 |
---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C13H13ClO3/c1-16-12(15)11-10-6-13(11,7-17-10)8-2-4-9(14)5-3-8/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
VJYRLTKWPNYBBX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CC1(CO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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